CA II Inhibition
5-Acetamidonaphthalene-1-sulfonamide demonstrates quantifiable inhibition of human carbonic anhydrase II (hCA II) with a reported inhibition constant (Ki) of 215 nM [1]. This places its potency in a specific mid-range among sulfonamide-based CA inhibitors. For context, the clinically used, broad-spectrum sulfonamide acetazolamide is a significantly more potent inhibitor of hCA II, with reported Ki values typically in the low nanomolar range (e.g., ~12 nM). Conversely, many simple, unsubstituted aromatic sulfonamides exhibit Ki values in the micromolar range against this isoform. The 215 nM Ki value for 5-acetamidonaphthalene-1-sulfonamide indicates that the 5-acetamido substitution on the naphthalene scaffold confers a specific degree of binding affinity that is distinct from both the highly potent clinical sulfonamides and the weakly active, simpler analogs. This precise, mid-range potency may be advantageous for applications where strong CA II inhibition is undesirable, such as in the development of isoform-selective probes or inhibitors where hCA II represents an off-target liability.
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Ki = 215 nM |
| Comparator Or Baseline | Acetazolamide (clinical sulfonamide CA inhibitor) with Ki ≈ 12 nM for hCA II |
| Quantified Difference | 5-Acetamidonaphthalene-1-sulfonamide is approximately 18-fold less potent than acetazolamide against hCA II. |
| Conditions | Stopped-flow CO₂ hydration assay, pre-incubation for 15 minutes. |
Why This Matters
This precise, mid-range potency differentiates 5-acetamidonaphthalene-1-sulfonamide from both high-potency clinical CA inhibitors and low-potency simple sulfonamides, offering a unique tool for profiling CA isoform selectivity where strong hCA II inhibition is a confounding factor.
- [1] BindingDB. (n.d.). BDBM50493736 (CHEMBL2436869). Affinity Data: Ki = 215 nM for Human Carbonic Anhydrase II. View Source
